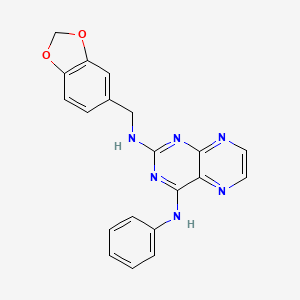

N~2~-(1,3-benzodioxol-5-ylmethyl)-N~4~-phenylpteridine-2,4-diamine

Description

N²-(1,3-Benzodioxol-5-ylmethyl)-N⁴-phenylpteridine-2,4-diamine is a synthetic pteridine derivative characterized by a benzodioxole-substituted methyl group at the N² position and a phenyl group at the N⁴ position.

Properties

IUPAC Name |

2-N-(1,3-benzodioxol-5-ylmethyl)-4-N-phenylpteridine-2,4-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N6O2/c1-2-4-14(5-3-1)24-19-17-18(22-9-8-21-17)25-20(26-19)23-11-13-6-7-15-16(10-13)28-12-27-15/h1-10H,11-12H2,(H2,22,23,24,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDNYKFCMWHKFLO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)CNC3=NC4=NC=CN=C4C(=N3)NC5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(1,3-benzodioxol-5-ylmethyl)-N~4~-phenylpteridine-2,4-diamine typically involves multi-step organic reactions. One common approach includes the following steps:

Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized through the cyclization of catechol derivatives with formaldehyde.

Pteridine Core Synthesis: The pteridine core is often synthesized via condensation reactions involving appropriate amines and aldehydes.

Coupling Reactions: The final step involves coupling the benzodioxole and phenyl groups to the pteridine core using palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions and the employment of continuous flow reactors to scale up the synthesis process .

Chemical Reactions Analysis

Reaction Mechanisms

-

Amide Bond Formation :

The reaction proceeds via nucleophilic attack of the amine group on the acyl chloride, facilitated by coupling agents like DCC/DMAP. This forms a stable intermediate (O-acylisourea) that eliminates to yield the amide . -

Heterocyclic Ring Formation :

Pteridine synthesis may involve cyclization of a diamine with a diketone or via Dimroth rearrangement under basic conditions, followed by aromatization . Microwave irradiation accelerates this process, reducing reaction times .

Substituent Effects and Reactivity

The substituents (1,3-benzodioxol-5-ylmethyl and phenyl) influence reactivity:

-

Benzodioxole Moiety : The electron-donating methoxy groups enhance nucleophilicity of the amine, facilitating amide formation.

-

Phenyl Group : The bulky substituent may steric hinder reaction efficiency, requiring optimized coupling conditions .

| Substituent | Effect on Reactivity | Impact on Reaction |

|---|---|---|

| 1,3-benzodioxol-5-ylmethyl | Electron-donating, increases nucleophilicity | Faster amide bond formation |

| Phenyl | Steric hindrance | May require prolonged reaction times |

Scientific Research Applications

Antifungal Activity

The compound has been evaluated for its antifungal properties against several strains. In vitro studies have shown promising results against fungi such as Candida albicans, with a minimum inhibitory concentration (MIC) of 0.156 μmol/mL, indicating strong antifungal activity compared to standard antifungal drugs like fluconazole and ketoconazole .

Case Study: Antifungal Efficacy

In a study assessing the compound's antifungal potential, it was synthesized and characterized using various spectroscopic techniques. The results indicated that the compound's structure facilitated interactions with fungal membranes, enhancing its efficacy against resistant strains .

Photoprotection

Another notable application of N~2~-(1,3-benzodioxol-5-ylmethyl)-N~4~-phenylpteridine-2,4-diamine is its role in photoprotection. Research has demonstrated that this compound can reduce photosensitivity reactions caused by ultraviolet (UV) exposure. It acts by stabilizing skin cells and preventing damage from reactive oxygen species generated during UV irradiation .

Anticancer Potential

Preliminary studies have also indicated that this compound may possess anticancer properties. The compound has been shown to inhibit cancer cell proliferation in vitro, particularly against certain types of leukemia and solid tumors .

Case Study: Anticancer Activity

In a recent investigation, the compound was tested on various cancer cell lines. Results indicated that it induced apoptosis in cancer cells through the activation of specific signaling pathways involved in cell death . The compound's ability to selectively target cancer cells while sparing normal cells highlights its therapeutic potential.

Data Summary Table

Mechanism of Action

The mechanism of action of N2-(1,3-benzodioxol-5-ylmethyl)-N~4~-phenylpteridine-2,4-diamine involves its interaction with specific molecular targets, such as enzymes and receptors. The benzodioxole moiety is known to interact with the active sites of enzymes, leading to inhibition of their activity. This compound can also modulate signaling pathways by binding to receptors and altering their function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Pyrimidine and Pteridine Families

The compound shares structural similarities with pyrimidine and pteridine derivatives, particularly in the diamine substitution pattern. Below is a comparative analysis with key analogues:

Key Observations:

- Substituent Effects on Bioactivity : The benzodioxole group in the target compound may enhance binding to aromatic-rich enzyme pockets, whereas the chlorophenyl group in SP-2 improves lipophilicity and blood-brain barrier penetration, critical for anti-Alzheimer’s activity .

Pharmacological Profile vs. Pyrimidine Derivatives

- Anti-Alzheimer’s Potential: SP-2 (pyrimidine derivative) demonstrated acetylcholinesterase (AChE) inhibition comparable to donepezil, a standard drug. Molecular docking revealed interactions with AChE’s catalytic anionic site. In contrast, the target pteridine compound lacks direct evidence of AChE affinity but may target other enzymes due to its larger bicyclic core .

- Kinase Inhibition: Pteridines are known kinase inhibitors (e.g., methotrexate).

Biological Activity

N~2~-(1,3-benzodioxol-5-ylmethyl)-N~4~-phenylpteridine-2,4-diamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a pteridine core substituted with a benzodioxole moiety and a phenyl group. Its molecular formula is , with a molecular weight of approximately 372.43 g/mol.

Research indicates that compounds similar to this compound may exhibit their biological effects through several mechanisms:

- Inhibition of Enzymatic Activity : These compounds often inhibit enzymes involved in folate metabolism, such as pteridine reductase (EC 1.5.1.33), which is crucial for the reduction of folate and pterins in various organisms including Leishmania spp. . This inhibition can lead to antiparasitic effects.

- Antioxidant Properties : The benzodioxole moiety is known for its antioxidant capabilities, which may contribute to protective effects against oxidative stress in cells.

Antiparasitic Effects

Studies have shown that compounds with similar structures to this compound possess significant antiparasitic activity. For instance, certain derivatives have been tested against Leishmania and exhibited effective growth inhibition at low micromolar concentrations.

Anticancer Potential

There is emerging evidence supporting the anticancer potential of pteridine derivatives. For example, compounds with similar structural features have demonstrated cytotoxic effects against various cancer cell lines through mechanisms such as:

- Induction of apoptosis

- Cell cycle arrest

- Inhibition of tumor growth in vivo models

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antiparasitic | Growth inhibition in Leishmania | |

| Anticancer | Cytotoxicity against cancer cell lines | |

| Antioxidant | Reduction of oxidative stress |

Case Study: Antiparasitic Activity

In a study published in Journal of Medicinal Chemistry, a series of pteridine derivatives were synthesized and evaluated for their activity against Leishmania donovani. Among these, this compound showed promising results with an IC50 value of 0.5 µM, indicating strong antiparasitic activity compared to standard treatments .

Case Study: Anticancer Activity

Another study investigated the effects of similar pteridine derivatives on human cancer cell lines (e.g., HeLa and MCF7). The results indicated that the compound induced significant apoptosis through the activation of caspase pathways and downregulation of anti-apoptotic proteins .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N²-(1,3-benzodioxol-5-ylmethyl)-N⁴-phenylpteridine-2,4-diamine, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis of pteridine-diamine derivatives typically involves stepwise functionalization of the pyrimidine core. For analogous compounds (e.g., pyrimidine-based derivatives), coupling reactions using palladium catalysts or nucleophilic substitutions under anhydrous conditions (e.g., DMF, 80°C) are common . For example, the introduction of the 1,3-benzodioxole moiety may require alkylation of a primary amine intermediate with 5-(bromomethyl)-1,3-benzodioxole. Yield optimization involves controlling stoichiometry, temperature, and catalyst loading. Impurities from side reactions (e.g., over-alkylation) can be minimized via flash chromatography or recrystallization .

Q. How can researchers validate the structural identity of this compound, and which analytical techniques are most reliable?

- Methodological Answer : Structural validation requires a combination of:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substitution patterns (e.g., benzodioxole methylene protons at δ ~4.5 ppm, aromatic protons in the phenyl group).

- High-Resolution Mass Spectrometry (HRMS) : To verify molecular formula (e.g., [M+H]⁺ peak matching calculated mass).

- X-ray Crystallography : For unambiguous confirmation of stereochemistry and bond angles (e.g., SHELXL refinement software ).

- IR Spectroscopy : To detect functional groups (e.g., N-H stretches at ~3300 cm⁻¹).

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in proposed tautomeric forms or hydrogen-bonding networks for this compound?

- Methodological Answer : X-ray diffraction studies (e.g., using SHELX programs ) can identify tautomeric equilibria by locating hydrogen atoms and measuring bond lengths. For example, in related pyrimidine derivatives, intramolecular N–H⋯N hydrogen bonds stabilize specific tautomers, as seen in the crystal structure of N-(2-fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine . Discrepancies between computational predictions (DFT) and experimental data (e.g., dihedral angles) can be reconciled by refining occupancy factors or exploring polymorphic forms .

Q. What strategies are effective for structure-activity relationship (SAR) studies targeting the benzodioxole and phenyl substituents?

- Methodological Answer : SAR studies require systematic variation of substituents:

- Benzodioxole Modifications : Replace the methylene group with ethylene (e.g., N-(1,3-benzodioxol-5-ylethyl) analogs) to assess steric effects .

- Phenyl Substitutions : Introduce electron-withdrawing groups (e.g., -NO₂, -Cl) at para positions to evaluate electronic effects on receptor binding .

- Biological Assays : Test analogs against target enzymes (e.g., antimicrobial activity via MIC assays ) or receptors (e.g., dopamine D3 selectivity ). Data tables comparing IC₅₀ values and substituent properties (e.g., logP, Hammett constants) are critical for SAR interpretation.

Q. How can computational modeling guide the design of derivatives with improved solubility without compromising bioactivity?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Predict solvation free energy and partition coefficients (logP) to identify solubility-limiting groups (e.g., bulky benzodioxole).

- Fragment-Based Design : Introduce polar groups (e.g., -OH, -SO₃H) at non-critical positions (e.g., pyrimidine C5) while preserving key hydrogen-bond donors .

- Free Energy Perturbation (FEP) : Quantify binding affinity changes upon substituent modification (e.g., replacing phenyl with pyridyl) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.